![molecular formula C7H14N4S B2479255 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine CAS No. 861925-01-1](/img/structure/B2479255.png)
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine (3MBT) is an organic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research. It is a thiol-containing amine that is derived from 1,2,4-triazole and 3-methylbutyl alcohol. 3MBT has been used in a variety of fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
1. Structural and Chemical Properties
- The structural properties of compounds like 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine are noteworthy, particularly their ability to engage in extensive hydrogen-bonding interactions. These interactions contribute to the formation of three-dimensional network structures, as observed in related triazole compounds (Zhang et al., 2004).
2. Synthesis Methods
- Innovative synthesis methods have been explored for triazole derivatives, including 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine. One-pot reactions in aqueous media adhering to green chemistry principles demonstrate efficient and environmentally friendly synthesis routes (Beyzaei et al., 2019).
3. Biological and Pharmacological Potential
- Some 1,2,4-triazole derivatives, akin to 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine, have demonstrated potential antimicrobial and antifungal properties. This suggests their applicability in developing new antimicrobial agents (Bektaş et al., 2007).
4. Material Science and Photophysical Properties
- 1,2,4-Triazol-3-amines, including variants of the compound , are being investigated for their potential in material science, particularly in optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).
Propriétés
IUPAC Name |
3-(3-methylbutylsulfanyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-5(2)3-4-12-7-9-6(8)10-11-7/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISFSPQPLRATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

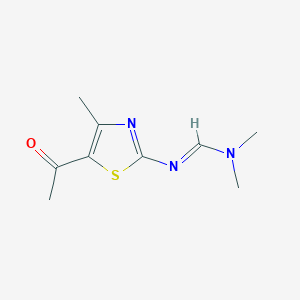
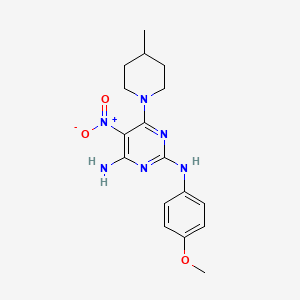
![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)
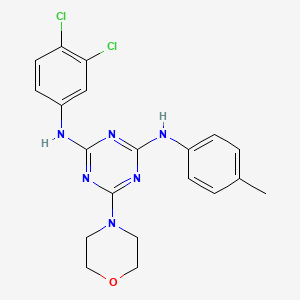
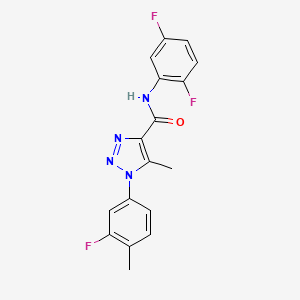
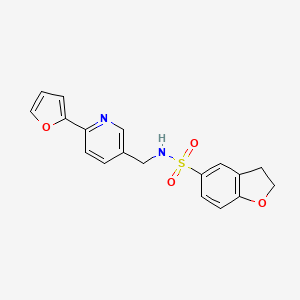

![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
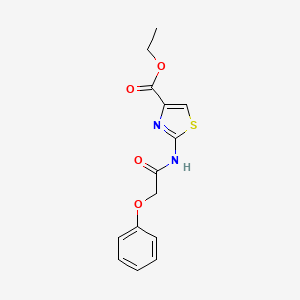
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)


